molecular formula C5H4ClF3N2O2S B2515823 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride CAS No. 2001746-01-4

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No. B2515823
CAS RN: 2001746-01-4
M. Wt: 248.6
InChI Key: VSZUHNYUBNHCBY-UHFFFAOYSA-N
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Description

The compound “1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride” is a type of organic compound that contains a pyrazole ring, a sulfonyl chloride group, and a trifluoromethyl group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a methyl group . Sulfonyl chloride groups are functional groups that contain a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely be determined by the arrangement of its functional groups . The pyrazole ring, the trifluoromethyl group, and the sulfonyl chloride group would each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving a compound like “this compound” would likely depend on the reactivity of its functional groups . For example, the trifluoromethyl group is known to be quite reactive and can participate in various types of chemical reactions . The sulfonyl chloride group is also highly reactive and can undergo reactions such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would be determined by its molecular structure . For example, the presence of the trifluoromethyl group could influence properties such as polarity, boiling point, and stability .

Scientific Research Applications

Catalyst Design and Characterization

  • A study by Moosavi-Zare et al. (2013) explored the synthesis and characterization of a novel ionic liquid, 1-sulfopyridinium chloride, for use in catalysis, specifically in the Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes (Moosavi‐Zare et al., 2013).

Organic Synthesis and Biological Evaluation

  • Penning et al. (1997) focused on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, identifying compounds like celecoxib for clinical trials (Penning et al., 1997).

Intermediate for Nitrogen-Heterocycles

  • Ito et al. (1983) described the use of N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl Chloride as a potential intermediate for nitrogen-heterocycles, leading to the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles (Ito et al., 1983).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

  • Tucker et al. (2015) developed a method for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating its utility in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Small-Angle X-ray Scattering Studies

  • Bradley et al. (2002) conducted small-angle X-ray scattering studies of liquid crystalline 1-alkyl-3-methylimidazolium salts, including those with trifluoromethanesulfonyl chloride (Bradley et al., 2002).

X-Ray Crystal Structure and Computational Study

  • Shen et al. (2014) synthesized and studied the X-ray crystal structure and computational aspects of novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives, highlighting the significance of sulfonyl and acyl chloride compounds (Shen et al., 2014).

Mechanism of Action

The mechanism of action of a compound like “1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride” would depend on its intended use . For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound like “1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride” would depend on factors such as its reactivity, toxicity, and handling procedures . For example, compounds containing sulfonyl chloride groups can be hazardous due to their high reactivity .

Future Directions

The future directions for research on a compound like “1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride” could involve exploring its potential applications in various fields . For example, trifluoromethylated pyrazoles have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O2S/c1-11-4(14(6,12)13)3(2-10-11)5(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZUHNYUBNHCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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